molecular formula C8H15N3O B13186763 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol

Cat. No.: B13186763
M. Wt: 169.22 g/mol
InChI Key: ISSSMHPJXYRDCM-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol typically involves multi-step processes. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt. Another approach involves the use of acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride in solvents like CH₂Cl₂ or THF at low temperatures under nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of an amino group, a methyl group, and a pyrazole ring makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H15N3O/c1-6(5-9)8(12)7-3-4-11(2)10-7/h3-4,6,8,12H,5,9H2,1-2H3

InChI Key

ISSSMHPJXYRDCM-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1=NN(C=C1)C)O

Origin of Product

United States

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